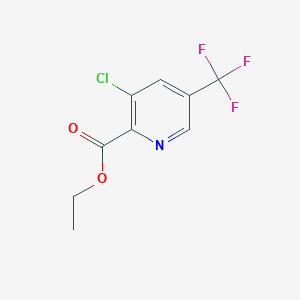












|
REACTION_CXSMILES
|
[C:1]([O-:4])(=[O:3])[CH3:2].[Na+].ClC1[C:12]([Cl:13])=[CH:11][C:10]([C:14]([F:17])([F:16])[F:15])=[CH:9][N:8]=1.[C]=O.[CH2:20](O)[CH3:21]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:17][C:14]([F:15])([F:16])[C:10]1[CH:11]=[C:12]([Cl:13])[C:2]([C:1]([O:4][CH2:20][CH3:21])=[O:3])=[N:8][CH:9]=1 |f:0.1,5.6.7,^3:17|
|


|
Name
|
stainless steel
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
2.16 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C=C1Cl)C(F)(F)F
|
|
Name
|
(4)1,1′-bis(diphenylphosphino)ferrocene
|
|
Quantity
|
166 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[C]=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
12 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirring bar
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through celite, GC analysis
|
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated by flash chromatography on silica gel eluting with ethyl acetate/hexane (1:4)
|
|
Type
|
CUSTOM
|
|
Details
|
affording 2.34 g (92 percent, <99 percent GC area percent)
|


Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
FC(C=1C=C(C(=NC1)C(=O)OCC)Cl)(F)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |